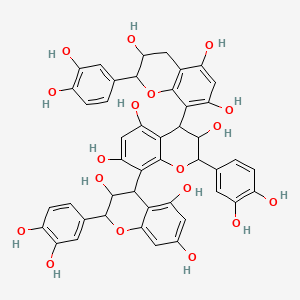
Procyanidin trimer T2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Procyanidin trimer T2 is a type of procyanidin, which belongs to the class of polyphenolic compounds known as proanthocyanidins. These compounds are naturally occurring in various plants, including fruits, vegetables, nuts, legumes, and grains. Procyanidins are known for their antioxidant properties and potential health benefits, including anti-inflammatory, anticancer, and cardiovascular protective effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Procyanidin trimer T2 can be synthesized through the condensation of flavan-3-ol units, such as catechin and epicatechin. The synthesis involves the formation of interflavan bonds, typically catalyzed by reagents like trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the formation of the desired trimer .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, such as grape seeds, cocoa, and other polyphenol-rich plants. The extraction process typically uses solvents like methanol, ethanol, or acetone, followed by chromatographic techniques to isolate and purify the trimer .
Análisis De Reacciones Químicas
Types of Reactions: Procyanidin trimer T2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the overall polyphenolic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction conditions often involve acidic or neutral pH.
Reduction: Reducing agents like sodium borohydride can be used under mild conditions to reduce the trimer.
Substitution: Substitution reactions can occur with reagents like acyl chlorides or alkyl halides under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the procyanidin trimer, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a natural antioxidant in food preservation and stabilization of food colors.
Biology: Investigated for its role in modulating cellular oxidative stress and protecting against DNA damage.
Medicine: Explored for its potential therapeutic effects in preventing cardiovascular diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in cosmetics for its anti-aging properties and in the pharmaceutical industry for developing health supplements
Mecanismo De Acción
Procyanidin trimer T2 exerts its effects primarily through its antioxidant properties. It scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage. The compound also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms. Additionally, this compound influences lipid metabolism and enhances macrophage activity, contributing to its anti-inflammatory and cardioprotective effects .
Comparación Con Compuestos Similares
Procyanidin B1, B2, B3, B4: These are dimers of procyanidins with similar antioxidant properties but differ in their degree of polymerization and specific biological activities.
Procyanidin C1, C2: These are trimers like procyanidin trimer T2 but may have different interflavan linkages and structural configurations
Uniqueness: this compound is unique due to its specific trimeric structure, which may confer distinct biological activities compared to its dimeric and other trimeric counterparts. Its specific configuration allows for unique interactions with molecular targets and pathways, enhancing its therapeutic potential .
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)-8-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJZMWJRUKIQGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H38O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401341558 |
Source


|
| Record name | Procyanidin trimer T2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401341558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
866.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
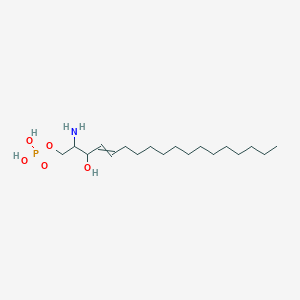
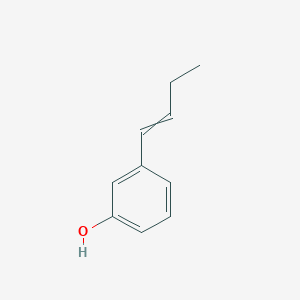
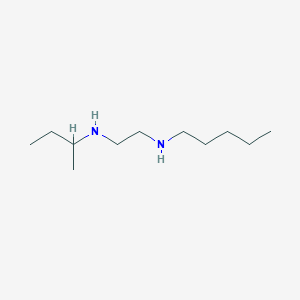
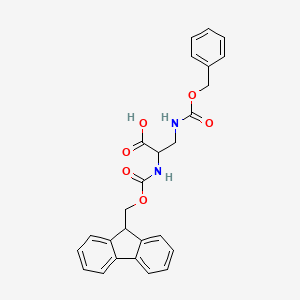
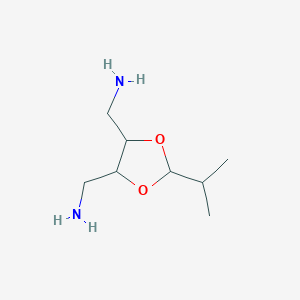
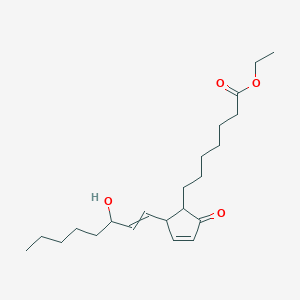
![2-[7-[3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B13394586.png)
![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B13394599.png)
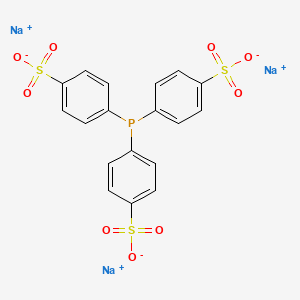

![8,19-Dihydroxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-5-one](/img/structure/B13394614.png)
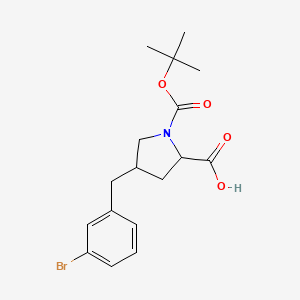
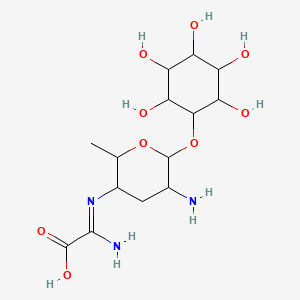
![2-Acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13394644.png)
